molecular formula C12H18N4O3S3 B4507012 N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4507012
M. Wt: 362.5 g/mol
InChI Key: KBPXXKJBHOLYTN-UHFFFAOYSA-N
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Description

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a piperidine ring, and functional groups such as allylthio and methylsulfonyl, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Allylthio Group: This step involves the reaction of the thiadiazole intermediate with allyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be introduced through cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Methylsulfonyl Group: This step involves the reaction of the piperidine intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the functional groups present in the compound allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the allylthio and methylsulfonyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S3/c1-3-8-20-12-15-14-11(21-12)13-10(17)9-4-6-16(7-5-9)22(2,18)19/h3,9H,1,4-8H2,2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXXKJBHOLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Reactant of Route 4
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Reactant of Route 5
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

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